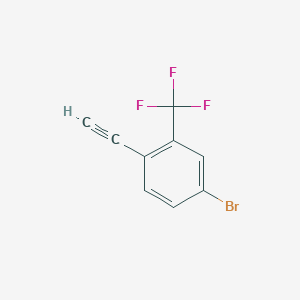
4-Bromo-2-(trifluoromethyl)phenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-(trifluoromethyl)phenylacetylene” is a chemical compound with a molecular weight of 249.03 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(trifluoromethyl)phenylacetylene” consists of a phenyl ring substituted with a bromo group, a trifluoromethyl group, and an acetylene group . The InChI code for this compound is 1S/C9H4BrF3/c1-2-6-3-4-7 (10)5-8 (6)9 (11,12)13/h1,3-5H .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
4-Bromo-2-(trifluoromethyl)phenylacetylene serves as a crucial intermediate in the synthesis of diverse chemical compounds due to its reactive bromo and trifluoromethyl groups. It facilitates the creation of complex molecules through reactions such as Sonogashira coupling, which allows for the formation of carbon-carbon bonds. This reactivity has been harnessed to synthesize a range of novel compounds including 4-phenyl-β-aminotetralin, a product with significant chemical interest due to its structural complexity and potential applications in pharmaceuticals and materials science (Vincek & Booth, 2009).
Development of Liquid Crystals
4-Bromo-2-(trifluoromethyl)phenylacetylene is also instrumental in the development of liquid crystals, demonstrating the versatility of this compound in materials science. Through specific synthetic routes, researchers have been able to construct novel quinoline derivatives that exhibit liquid crystal properties, highlighting the compound's role in advancing technologies related to displays and optical devices. The synthesis and characterization of these materials underscore the potential for 4-bromo-2-(trifluoromethyl)phenylacetylene derivatives in creating functional materials with tailored properties for specific applications (Rodrigues et al., 2019).
Photophysical Studies and Nanoparticle Synthesis
The compound's derivatives have been explored in photophysical studies, leading to the development of fluorescent nanoparticles. These applications demonstrate the compound's utility in creating materials with specific optical properties, which can be used in imaging, sensor technology, and light-emitting devices. The ability to fine-tune the emission properties of these materials opens up new avenues for research and development in nanotechnology and photonics (Hwang et al., 2018).
Catalysis and Synthetic Chemistry
In catalysis, 4-Bromo-2-(trifluoromethyl)phenylacetylene has been used to explore new catalytic reactions, including copper-catalyzed processes that afford pyrazoles and other nitrogen-containing heterocycles. These studies not only expand the toolkit of synthetic chemists but also provide insights into the mechanisms of catalysis and the development of more efficient, selective, and sustainable synthetic methodologies. Such research is critical for the advancement of pharmaceutical synthesis, agrochemicals, and organic materials (Lu et al., 2019).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-2-(trifluoromethyl)phenylacetylene are currently unknown . As a new chemical entity, its role in biochemical pathways has not been fully explored. Future studies could provide valuable insights into the downstream effects of this compound.
Propiedades
IUPAC Name |
4-bromo-1-ethynyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSKTSNKBDXRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)phenylacetylene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

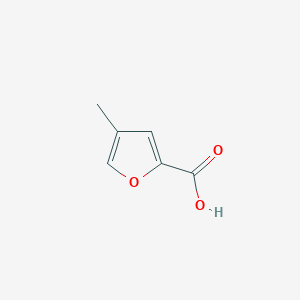
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2772985.png)
![N-(4-(1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide](/img/structure/B2772987.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2772990.png)


![1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2772994.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2772998.png)
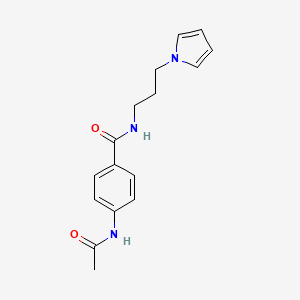
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2773000.png)
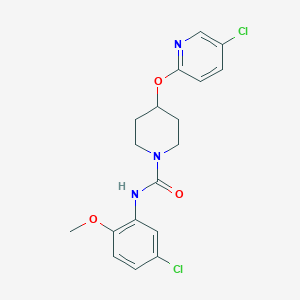
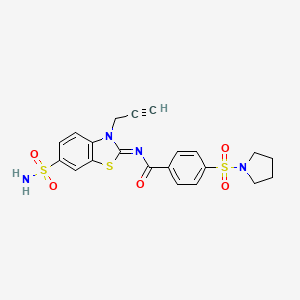
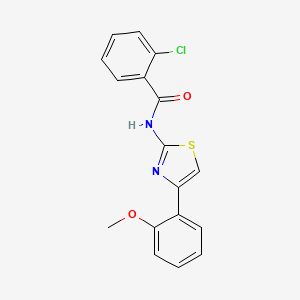
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2773007.png)